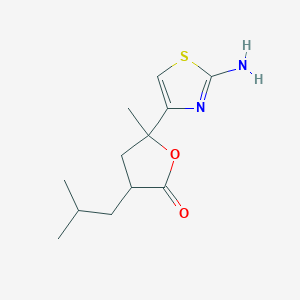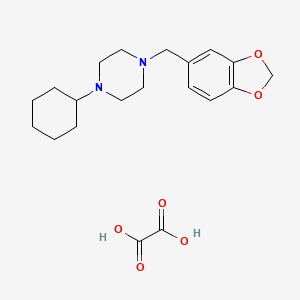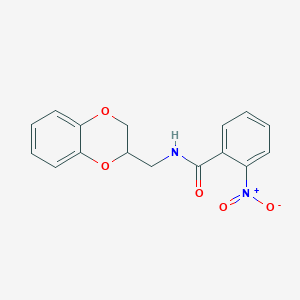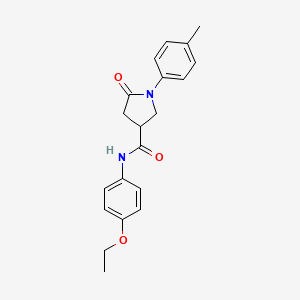
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone
Vue d'ensemble
Description
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone, also known as AMBF, is a heterocyclic compound that has shown potential in various scientific research applications. The compound's unique structure and properties make it an interesting subject for further study.
Mécanisme D'action
The exact mechanism of action of 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone is not fully understood. However, studies have shown that the compound works by inhibiting various enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can reduce inflammation, inhibit tumor growth, and prevent the formation of blood clots. This compound has also been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its properties can be easily modified by making changes to its chemical structure. However, there are also some limitations to using this compound in lab experiments. The compound is not very water-soluble, which can make it difficult to study its effects in aqueous environments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several potential future directions for research on 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone. One area of interest is the development of new synthetic methods for the compound that are more efficient and yield higher amounts of the desired product. Another area of interest is the study of this compound's effects on different types of cancer and its potential use in combination with other cancer drugs. Additionally, further research is needed to understand the compound's mechanism of action and its potential use in the treatment of neurodegenerative diseases. Overall, this compound is a promising compound with many potential applications in scientific research.
Applications De Recherche Scientifique
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has been studied for its potential use as a drug in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-(2-methylpropyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-7(2)4-8-5-12(3,16-10(8)15)9-6-17-11(13)14-9/h6-8H,4-5H2,1-3H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAWFPSZNRQZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(OC1=O)(C)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3939654.png)
![3-{[4-(acetyloxy)benzoyl]amino}-4-methylbenzoic acid](/img/structure/B3939665.png)
![5-(4-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939667.png)

![3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3939685.png)
![2-{[(4-chlorophenyl)(phenyl)methyl]thio}-1H-benzimidazole](/img/structure/B3939692.png)

![methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B3939712.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939718.png)
![2,6-dimethoxy-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3939720.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939734.png)
![2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939736.png)